1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene
Description
1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10BrFS. It is a derivative of benzene, featuring bromine, fluorine, and a phenylsulfanylmethyl group as substituents. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-13-7-6-11(15)8-10(13)9-16-12-4-2-1-3-5-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXECJKYZBDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=C(C=CC(=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235000 | |
| Record name | Benzene, 1-bromo-4-fluoro-2-[(phenylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443340-61-1 | |
| Record name | Benzene, 1-bromo-4-fluoro-2-[(phenylthio)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443340-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-4-fluoro-2-[(phenylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-(phenylsulfanylmethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The phenylsulfanylmethyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene or ethanol.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced forms of the phenylsulfanylmethyl group.
Scientific Research Applications
1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The phenylsulfanylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which are important in biological systems.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to the active site or allosteric sites, affecting the enzyme’s activity.
Receptor Binding: It can interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Similar structure but lacks the phenylsulfanylmethyl group, making it less versatile in certain reactions.
4-Bromo-1-fluoro-2-(methylthio)benzene: Similar but with a methylthio group instead of phenylsulfanylmethyl, affecting its reactivity and applications.
Uniqueness: 1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene is unique due to the presence of both bromine and fluorine atoms, along with the phenylsulfanylmethyl group. This combination of substituents provides a distinct reactivity profile and makes it valuable in various synthetic and research applications.
Biological Activity
1-Bromo-4-fluoro-2-(phenylsulfanylmethyl)benzene, with the CAS number 1443340-61-1, is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound is structurally characterized by a bromine atom and a fluorine atom attached to a benzene ring, along with a phenylsulfanylmethyl group. Understanding its biological activity is crucial for its application in medicinal chemistry and agrochemical development.
- Molecular Formula : C13H12BrF
- Molecular Weight : 295.14 g/mol
- Structure : The compound features a bromine and fluorine substituent, which can influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen atoms can enhance lipophilicity, potentially increasing membrane permeability and binding affinity to target proteins.
Toxicity Studies
Toxicological data indicate that halogenated compounds often exhibit significant toxicity. For instance, studies on similar compounds have shown that exposure can lead to acute toxicity in animal models, demonstrating effects such as tremors and weight loss at high doses . The median lethal dose (LD50) for related compounds suggests a potential for significant biological effects, warranting further investigation into safety profiles.
Antimicrobial Activity
Research into the antimicrobial properties of halogenated benzene derivatives has shown promising results. For example, compounds with similar structural motifs have demonstrated activity against various bacterial strains, suggesting that this compound may exhibit comparable properties.
Case Studies
-
Anticancer Activity :
A study investigated the cytotoxic effects of halogenated benzene derivatives on cancer cell lines. Results indicated that compounds with a similar structure could induce apoptosis in malignant cells through the activation of caspase pathways . -
Enzyme Inhibition :
Another study focused on the inhibition of specific enzymes by halogenated compounds. It was found that these compounds could act as competitive inhibitors, affecting metabolic pathways critical for cell survival .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Potentially active | Moderate | Yes |
| 1-Bromo-4-fluorobenzene | Active | High | Yes |
| 1-Fluoro-2-methylbenzene | Low | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
